molecular formula C16H13NO2 B12007298 1,5-Diphenylpyrrolidine-2,3-dione CAS No. 960-53-2

1,5-Diphenylpyrrolidine-2,3-dione

Cat. No.: B12007298
CAS No.: 960-53-2
M. Wt: 251.28 g/mol
InChI Key: OFVBTYFBRFXURE-UHFFFAOYSA-N
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Description

1,5-Diphenylpyrrolidine-2,3-dione is a heterocyclic compound featuring a pyrrolidine ring with two phenyl groups attached at positions 1 and 5, and two keto groups at positions 2 and 3. This compound is of significant interest due to its potential biological activities and its role as a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenylpyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 4-(furan-3-ylcarbonyl)-1,5-diphenylpyrrolidine-2,3-dione with organophosphorus reagents. For example, the reaction with carbomethoxymethylene triphenylphosphorane in refluxing benzene for 12 hours yields methyl [4-(furan-3-ylcarbonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl]acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions include various substituted pyrrolidine-2,3-dione derivatives, which can exhibit different biological activities .

Scientific Research Applications

1,5-Diphenylpyrrolidine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diphenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-diphenylpyrrolidine-2,3-dione include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct reactivity and biological activity compared to its analogs .

Properties

CAS No.

960-53-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1,5-diphenylpyrrolidine-2,3-dione

InChI

InChI=1S/C16H13NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

OFVBTYFBRFXURE-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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